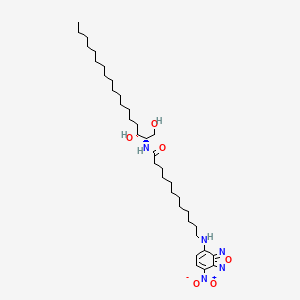

C-12 NBD-dihydro-Ceramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C-12 NBD-dihydro-Ceramide is a fluorescent ceramide analog which contains a saturated bond in the C4-C5 position of the sphingosine backbone . It can be used for the measurement of alkaline and neutral ceramidase activity from a variety of sources .

Synthesis Analysis

C-12 NBD ceramide, which contains the C-4/C-5 double bond, is a fluorescent ceramidase substrate that can be used for the measurement of alkaline and neutral ceramidase activity from a variety of sources .Molecular Structure Analysis

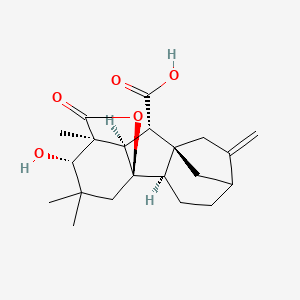

The molecular formula of C-12 NBD-dihydro-Ceramide is C36H63N5O6 . The average mass is 661.915 Da and the monoisotopic mass is 661.477844 Da .Chemical Reactions Analysis

Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid . C-12 NBD-dihydro-ceramide may exhibit reduced activity in ceramidase assays compared to C-12 NBD ceramide .Physical And Chemical Properties Analysis

The molecular formula of C-12 NBD-dihydro-Ceramide is C36H63N5O6 . The molecular weight is 661.9 . The solubility of C-12 NBD-dihydro-Ceramide is 30 mg/ml in DMF, 20 mg/ml in DMSO, and 20 mg/ml in Ethanol .Aplicaciones Científicas De Investigación

Sphingolipid Metabolism in Cultured Fibroblasts : A study by Lipsky and Pagano (1983) used a fluorescent analogue of ceramide, C6-NBD-ceramide, to investigate sphingolipid metabolism in Chinese hamster fibroblasts. This study demonstrated that C6-NBD-ceramide could be a valuable tool for correlating the metabolism of sphingolipids with their intracellular distribution and translocation, as well as acting as a vital stain for the Golgi apparatus (Lipsky & Pagano, 1983).

Ceramide in Cancer Therapy : Stover et al. (2008) discussed the therapeutic utility of a cell-permeable analog of ceramide, C(6), in tumor cell culture models and its delivery using pegylated liposomal vesicles as an effective anti-cancer drug delivery strategy (Stover et al., 2008).

Assay for Alkaline and Neutral Ceramidases : Tani et al. (1999) found that a fluorescent analogue of ceramide, C12-NBD-ceramide, was hydrolyzed faster by alkaline and neutral ceramidases, providing a specific and sensitive assay for these enzymes (Tani et al., 1999).

Sorting of Sphingolipids in Epithelial Cells : Van Meer et al. (1987) used a fluorescent ceramide analog, C6-NBD-ceramide, to study the intracellular transport of newly synthesized sphingolipids in epithelial cells, showing that fluorescent sphingomyelin and glucosylceramide were delivered from the Golgi complex to the plasma membrane (Van Meer et al., 1987).

Activation of Ceramidase and Ceramide Kinase : Tada et al. (2010) improved a method of thin-layer chromatography using a fluorescent ceramide, NBD-ceramide, for simultaneous determination of enzymatic activities for ceramide metabolism in cells (Tada et al., 2010).

Fluorescent Ceramide and Golgi Apparatus Study : Pagano (1989) discussed the use of C6-NBD ceramide in studying the Golgi apparatus of animal cells (Pagano, 1989).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPDREBSVHTICB-CQTOTRCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

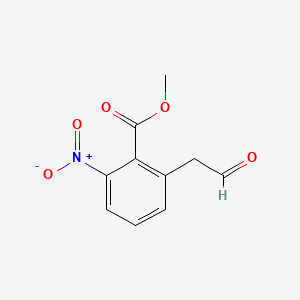

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347817 |

Source

|

| Record name | C-12 NBD-Dihydro-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-12 NBD-dihydro-Ceramide | |

CAS RN |

474943-05-0 |

Source

|

| Record name | C-12 NBD-Dihydro-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.